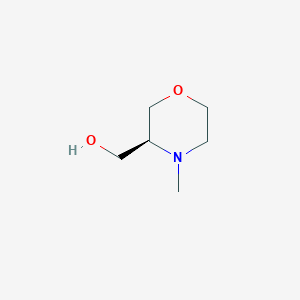

(S)-(4-Methylmorpholin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-4-methylmorpholin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGKNIRSXCAEEP-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCOC[C@@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620510-50-0 | |

| Record name | (S)-4-METHYL-3-(HYDROXYMETHYL)MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering Kinase Selectivity: The Role of (S)-(4-Methylmorpholin-3-yl)methanol in Modern Drug Discovery

Executive Summary

The shift towards precision oncology and targeted neurodegenerative therapies has driven the demand for highly specific, metabolically stable small-molecule inhibitors. Among the privileged scaffolds in medicinal chemistry, the morpholine ring stands out for its favorable pharmacokinetic properties. Specifically, (S)-(4-Methylmorpholin-3-yl)methanol has emerged as a critical chiral building block. This technical guide details the compound's physicochemical profile, its mechanistic rationale in kinase inhibitor design, and a self-validating synthetic protocol for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Accurate molecular characterization is the first step in robust drug development. The quantitative data for this compound is summarized below (1[1]):

| Property | Value |

| IUPAC Name | [(3S)-4-methylmorpholin-3-yl]methanol |

| CAS Number | 1620510-50-0 |

| Molecular Weight | 131.17 g/mol |

| Chemical Formula | C₆H₁₃NO₂ |

| Stereochemistry | (S)-enantiomer |

| Role in Synthesis | Chiral Nucleophile / Hinge-Binding Motif |

Structural Rationale & Causality in Drug Design

The selection of this compound as a precursor is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements. Its architecture provides three distinct functional advantages:

-

The Morpholine Hinge-Binder: Morpholine rings are ubiquitous in kinase inhibitor design. The ethereal oxygen acts as a potent hydrogen bond acceptor, interacting directly with the ATP-binding pocket's hinge region in kinases such as PI3K, mTOR, and mutant EGFR (2[2]).

-

The (S)-Hydroxymethyl Handle: The primary alcohol at the 3-position provides a highly reactive site for etherification. The (S)-enantiomeric configuration vectors the morpholine core into a precise 3D spatial orientation. This chirality maximizes favorable interactions with the kinase gatekeeper residue while preventing steric clashes that would otherwise reduce binding affinity.

-

The N-Methylation: Unsubstituted morpholines act as hydrogen bond donors, which can lead to off-target binding or poor membrane permeability. The N-methyl group conformationally locks the ring and eliminates this H-bond donor capacity, significantly enhancing the molecule's metabolic stability against CYP450-mediated oxidative degradation.

Pathway Integration & Target Modulation

When integrated into a larger heteroaromatic core (such as a triazine or pyrrolopyridine), the resulting molecule acts as a competitive inhibitor within critical oncogenic signaling cascades.

Fig 1: Kinase pathway inhibition via morpholine-derived small molecules.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

To demonstrate the practical application of this building block, the following protocol details its integration via an SNAr etherification workflow to synthesize precursors for EGFR exon 20 insertion mutant inhibitors (3[3]).

Reaction Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Function |

| This compound | 131.17 | 1.0 | 1.00 g (7.62 mmol) | Chiral Nucleophile |

| 3-chloropyridine-4-carbonitrile | 138.55 | 1.0 | 1.06 g (7.62 mmol) | Electrophilic Core |

| Sodium Hydride (60% dispersion) | 24.00 | 1.2 | 366 mg (9.15 mmol) | Base |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 30 mL total | Aprotic Medium |

Step-by-Step Methodology & Causality

-

Alkoxide Formation (0°C): Dissolve 1.00 g of this compound in 20 mL of anhydrous THF under an inert nitrogen atmosphere. Cool the system to 0°C using an ice bath.

-

Causality: THF provides an aprotic environment that stabilizes the resulting alkoxide ion without competing for the base. Cooling to 0°C strictly controls the exothermic evolution of hydrogen gas upon the addition of Sodium Hydride.

-

-

Deprotonation: Slowly add 366 mg of NaH (60% dispersion in mineral oil) in portions. Stir the mixture for 3 hours while allowing it to gradually warm to room temperature (RT).

-

Causality: The strong base quantitatively deprotonates the primary alcohol. The extended 3-hour stirring ensures complete conversion to the highly nucleophilic alkoxide before introducing the electrophile, preventing unreacted starting material from complicating downstream purification.

-

-

Electrophilic Addition: Dissolve 1.06 g of 3-chloropyridine-4-carbonitrile in 10 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture.

-

Causality: Dropwise addition prevents localized concentration spikes, minimizing unwanted side reactions such as polymerization or attack at secondary electrophilic sites on the pyridine ring.

-

-

Reaction Monitoring & Quenching: Monitor the reaction progress via LC-MS or TLC. Upon complete consumption of the starting materials, quench the reaction with a slow addition of saturated aqueous NH₄Cl.

-

Causality: NH₄Cl safely neutralizes any residual NaH and protonates any unreacted alkoxide. Unlike pure water, it acts as a buffer, preventing a severe exotherm or unwanted hydrolysis of the newly formed ether linkage.

-

-

Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: EtOAc selectively partitions the organic product from the aqueous salts. Drying over Na₂SO₄ removes residual water, which is a critical self-validating step before subjecting the crude product to silica gel chromatography or preparative HPLC.

-

References

-

Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition Source: PubMed (NIH) URL:[Link]

- WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds Source: Google Patents URL

Sources

- 1. 4-methylmorpholin | Sigma-Aldrich [sigmaaldrich.com]

- 2. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds - Google Patents [patents.google.com]

The Strategic Role of (S)-(4-Methylmorpholin-3-yl)methanol as a Privileged Chiral Building Block in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring has transcended its origins as a simple heterocyclic solvent to become a "privileged pharmacophore". Its unique physicochemical properties, metabolic stability, and synthetic accessibility make it a cornerstone in the design of therapeutic agents. Among its derivatives, (S)-(4-Methylmorpholin-3-yl)methanol (CAS: 1620510-50-0) stands out as a highly specialized, bifunctional chiral building block. This whitepaper provides an in-depth technical analysis of its structural rationale, mechanistic applications in target-directed drug design, and field-proven synthetic workflows.

Structural & Physicochemical Rationale: The "Why"

The transition from a basic morpholine scaffold to this compound introduces three critical vectors of control for drug developers:

-

The Morpholine Core (Hinge-Binding): The six-membered saturated heterocycle provides an optimal balance of lipophilicity and aqueous solubility. Crucially, the ether oxygen acts as a resilient hydrogen bond acceptor, a feature heavily exploited in kinase inhibitor design[1].

-

N-Methylation (Physicochemical Tuning): Alkylating the secondary amine to a tertiary amine (N-methyl) eliminates a hydrogen bond donor. This modification enhances membrane permeability and fine-tunes the basicity (pKa) of the nitrogen, ensuring optimal partial protonation at physiological pH, which is vital for blood-brain barrier (BBB) penetration in neurodegenerative targets[2].

-

C3-Hydroxymethyl Vector & (S)-Chirality: The primary alcohol serves as a versatile synthetic handle for etherification, esterification, or oxidation. The strict (S)-stereochemistry ensures that any appended functional group is projected into a precise spatial quadrant. In biological systems, this spatial vectoring dictates receptor fit and prevents off-target toxicity[3].

Quantitative Data: Physicochemical Profiling

The following table summarizes the causal impact of these structural modifications on key drug-likeness parameters.

| Property | Morpholine | (S)-3-Hydroxymethylmorpholine | This compound |

| Molecular Weight | 87.12 g/mol | 117.15 g/mol [4] | 131.17 g/mol |

| LogP (Estimated) | -0.86 | -0.95 | -0.45 |

| pKa (Conjugate Acid) | ~8.3 | ~8.0 | ~7.6 |

| Chiral Centers | 0 | 1 (C3 position) | 1 (C3 position) |

| H-Bond Donors | 1 | 2 | 1 |

| H-Bond Acceptors | 2 | 3 | 3 |

| Primary Utility | Generic scaffold | Intermediate building block | Advanced privileged pharmacophore |

Mechanistic Applications in Target-Directed Drug Design

ATP-Competitive Kinase Inhibitors

Kinase dysregulation is a primary driver of oncogenesis. To date, numerous ATP-competitive kinase inhibitors bearing heterocyclic scaffolds have been approved for tumor treatment[5]. The morpholine nitrogen and oxygen frequently engage in hydrogen bonding with the backbone amides of the kinase hinge region. By utilizing this compound, medicinal chemists can vector substituents off the C3 position directly into the ATP-binding pocket's hydrophobic regions, significantly enhancing isoform selectivity (e.g., distinguishing between PI3K isoforms or mutant EGFR).

Fig 1. Binding dynamics of the chiral morpholine scaffold within a kinase ATP pocket.

GPCR Antagonism: Dopamine D4 Receptors

The dopamine D4 receptor (D4R) is a critical target for pharmacological intervention in schizophrenia and substance abuse[3]. Research has identified the chiral morpholine scaffold as a potent and highly selective D4R antagonist framework (e.g., the ML398 probe)[6]. Replacing standard linkers with a hydroxymethyl group allows for significant diversification of the molecule[3]. The (S)-enantiomer is strictly required; the spatial orientation of the alkoxymethyl extension is the primary driver for selectivity against other dopamine receptors (D1, D2L, D2S, D3, and D5)[3].

Neurodegenerative Therapeutics

Morpholine-based compounds exhibit unique structural properties that make them highly effective against neurodegenerative pathologies[2]. The scaffold interacts with key enzymes involved in Alzheimer's and Parkinson's, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[2]. Substituting standard pyrrolidine or piperidine rings with a morpholine derivative often results in a notable increase in target inhibition due to optimized hydrogen bonding and metabolic stability[2].

Experimental Workflows & Self-Validating Protocols

To leverage this compound effectively, synthetic protocols must preserve the integrity of the C3 chiral center. Below are two field-proven, self-validating methodologies for functionalizing this building block.

Fig 2. Divergent synthetic workflows for functionalizing the C3-hydroxymethyl group.

Protocol A: Mitsunobu Etherification for GPCR Ligands

Causality: The Mitsunobu reaction is selected because it allows the etherification of the primary alcohol with diverse phenolic compounds under mild, neutral-to-slightly-acidic conditions. This prevents the base-catalyzed epimerization (racemization) of the adjacent C3 chiral center, ensuring the final GPCR ligand retains its (S)-configuration.

Step-by-Step Methodology:

-

Preparation: Dissolve this compound (1.0 eq) and the target phenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

-

Activation: Add Triphenylphosphine (PPh3) (1.2 eq) to the stirring solution and cool the reaction vessel to 0 °C using an ice bath.

-

Coupling: Dropwise, add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 15 minutes. The slow addition controls the exothermic formation of the betaine intermediate.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the starting mass (m/z 132.1 for [M+H]+) is entirely consumed, and the corresponding mass of the chiral aryl ether appears.

-

Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, dry over Na2SO4, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Swern Oxidation to Chiral Aldehyde

Causality: Harsh oxidants (like KMnO4 or Jones reagent) will over-oxidize the primary alcohol to a carboxylic acid or cause ring-opening. Swern oxidation strictly halts at the aldehyde stage without requiring high temperatures, thereby maintaining the chiral integrity at C3. This aldehyde is a highly reactive electrophile for subsequent reductive amination.

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under argon, dissolve Oxalyl chloride (1.5 eq) in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

-

Activation: Carefully add anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq) dropwise. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

-

Oxidation: Add a solution of this compound (1.0 eq) in DCM dropwise. Stir at -78 °C for 45 minutes.

-

Termination: Add Triethylamine (Et3N) (5.0 eq) dropwise to facilitate the elimination step. Stir for 15 minutes at -78 °C, then allow the reaction to warm to 0 °C over 30 minutes.

-

Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate. Stain with KMnO4. The disappearance of the strongly staining alcohol spot and the appearance of a fast-moving, UV-active (if conjugated) or weakly staining aldehyde spot validates the conversion.

-

Immediate Utilization: Quench with water, extract with DCM, and concentrate under reduced pressure at low temperature (<25 °C). Critical Insight: The resulting chiral morpholine aldehyde is prone to epimerization and should be used immediately in the next step (e.g., reductive amination with NaBH(OAc)3) without extensive column chromatography.

References

-

Title: 4-methylmorpholin | Sigma-Aldrich. Source: sigmaaldrich.com. URL: Link

-

Title: Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Source: benchchem.com. URL: Link

-

[5] Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Source: nih.gov. URL: 5

-

[6] Title: Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. Source: nih.gov. URL: 6

-

[3] Title: Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Source: nih.gov. URL: 3

-

[2] Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Source: tandfonline.com. URL: 2

-

[4] Title: Buy (S)-morpholin-3-ylmethanol | 211053-50-8. Source: smolecule.com. URL: 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of (S)-(4-Methylmorpholin-3-yl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (S)-(4-Methylmorpholin-3-yl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. It governs the ease of synthesis, purification, crystallization, and ultimately, the formulation of the final dosage form. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, a chiral morpholine derivative of interest in medicinal chemistry. Due to the current absence of specific public solubility data for this compound[1], this document emphasizes a robust, first-principles approach. It combines theoretical considerations based on molecular structure with a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind establishing a reliable solubility profile, grounded in the principles of Good Laboratory Practices (GLP)[2][3].

Introduction: The Significance of this compound and Its Solubility

This compound is a chiral building block featuring a morpholine ring, a tertiary amine, and a primary alcohol. Such structures are of significant interest in medicinal chemistry due to their potential for diverse biological activities[4]. The specific stereochemistry of the (S)-enantiomer can be crucial for its pharmacological effect, often exhibiting a higher binding affinity to biological targets compared to its (R)-counterpart[4].

A comprehensive understanding of its solubility in a range of organic solvents is paramount for several key stages of drug development:

-

Process Chemistry: Solvent selection for synthesis and purification is dictated by the solubility of the API and its intermediates. Poor solubility can lead to low reaction yields and complex purification procedures.

-

Crystallization: The choice of solvent system is critical for controlling the crystallization process, which in turn affects the crystal form (polymorphism), purity, and handling properties of the API.

-

Formulation Development: For liquid dosage forms, the solubility in pharmaceutically acceptable solvents is a primary consideration. Even for solid dosage forms, understanding solubility is key to predicting dissolution behavior.

-

Preclinical Studies: In early-stage in vitro and in vivo studies, the compound is often first dissolved in a suitable solvent, making solubility data essential for preparing appropriate stock solutions[5].

Given the molecular structure of this compound, we can anticipate its general solubility behavior based on the "like dissolves like" principle[6]. The presence of a hydroxyl group and the oxygen and nitrogen heteroatoms in the morpholine ring allows for hydrogen bonding, suggesting good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents. The small alkyl group (methyl) is unlikely to impart significant nonpolar character.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key structural features of this compound influencing its solubility are:

-

Hydrogen Bond Donors and Acceptors: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The nitrogen and oxygen atoms of the morpholine ring are hydrogen bond acceptors.

-

Polarity: The presence of multiple heteroatoms and the hydroxyl group makes the molecule polar.

Based on these features, we can hypothesize the following solubility trends:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, which can participate in hydrogen bonding as both donors and acceptors.

-

Good to Moderate Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate. These solvents can act as hydrogen bond acceptors.

-

Low Solubility: Expected in nonpolar solvents like hexane and toluene, which cannot effectively solvate the polar functional groups of the molecule.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method [7][8]. This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant. This protocol is designed to be compliant with Good Laboratory Practices (GLP), ensuring data integrity and reproducibility[2][3].

Materials and Reagents

-

This compound (solid, of known purity)

-

Selected organic solvents (HPLC grade or higher)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)[9]

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD)[10]

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram, generated using Graphviz, outlines the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Preparation: For each solvent to be tested, prepare three replicate samples. Accurately weigh an amount of this compound into a glass vial that is in excess of its expected solubility. A preliminary test with a small amount of substance can help estimate the required excess[8].

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached[7][11]. The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus[7].

Part B: Sampling and Analysis

-

Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Attach a 0.22 µm syringe filter to the syringe and discard the first few drops to saturate any binding sites on the filter membrane. Filter the remaining supernatant into a clean vial[9]. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound[12][13]. A typical HPLC method would involve a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid if needed)[9].

Part C: Data Quantification and Reporting

-

Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound. Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.

-

Calculation: Use the calibration curve to determine the concentration of the diluted samples. Back-calculate the original concentration in the undiluted, saturated solution, taking the dilution factor into account.

-

Reporting: Report the average solubility and standard deviation for the three replicates in each solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table. This allows for easy comparison across different solvents.

Table 1: Exemplar Solubility Profile of this compound at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] | |

| Isopropanol | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | Acetone | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] | |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | |

| Nonpolar | Toluene | [Experimental Value] | [Calculated Value] |

| Hexane | [Experimental Value] | [Calculated Value] |

Interpretation of Results:

-

High solubility in alcohols would confirm the dominant role of hydrogen bonding in the dissolution process and would suggest these as good solvents for synthesis and purification.

-

Moderate solubility in polar aprotic solvents would provide alternative solvent systems, which might be advantageous for controlling crystal morphology or for specific reaction conditions.

-

Low solubility in nonpolar solvents would be expected and could be exploited for antisolvent crystallization processes, where a nonpolar solvent is added to a solution of the compound in a polar solvent to induce precipitation.

Conclusion

Determining the solubility profile of a new chemical entity like this compound is a foundational step in its development pathway. While no specific data is currently published, a systematic approach combining theoretical understanding with a robust experimental protocol, such as the shake-flask method coupled with HPLC analysis, can generate the high-quality, reliable data required by researchers, process chemists, and formulation scientists. Adherence to GLP principles throughout the process ensures that the data is trustworthy and can confidently guide subsequent development decisions, ultimately accelerating the transition of a promising molecule from the laboratory to the clinic.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Solubility of Things. (n.d.). Introduction to Good Laboratory Practices (GLP).

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.

- TUODA INDUSTRY LIMITED. (2025). 4-methylmorpholine.

- Course Hero. (2023). Solubility of Organic Compounds.

- Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.

- Smolecule. (2023). Buy (S)-morpholin-3-ylmethanol | 211053-50-8.

- Millipore. (n.d.). MultiScreen Solubility Filter Plate.

- MilliporeSigma. (n.d.). (R)-(4-Methylmorpholin-3-yl)methanol | 1620510-51-1.

- World Health Organization (WHO). (2019). Annex 4.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- PubChem. (n.d.). [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride.

- National Institutes of Health (NIH). (n.d.). (Morpholin-3-yl)methanol.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- Timberlake, K. C. (2016). General, Organic, and Biological Chemistry: Structures of Life (5th ed.).

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Phenomenex. (n.d.). HPLC Testing Procedure.

- Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.

- WuXi AppTec. (2023). GLP vs. Non-GLP toxicology studies: When to use which guidelines?.

- Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method.

- PMC. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

- ResearchGate. (2021). Solubility Properties of Methanol in Organic Solvents.

- PubChemLite. (n.d.). (4-methylmorpholin-3-yl)methanol (C6H13NO2).

- BLD Pharm. (n.d.). 1159598-86-3|(4-Methylmorpholin-3-yl)methanol.

Sources

- 1. PubChemLite - (4-methylmorpholin-3-yl)methanol (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 4. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 5. enamine.net [enamine.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. who.int [who.int]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. biorelevant.com [biorelevant.com]

- 10. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. pharmaguru.co [pharmaguru.co]

- 13. bhu.ac.in [bhu.ac.in]

The Ascendance of a Privileged Scaffold: A Technical Guide to the History, Synthesis, and Application of Methylmorpholin-3-yl Methanol Derivatives

A Foreword for the Modern Drug Hunter: In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among the pantheon of heterocyclic scaffolds, the morpholine moiety has long been revered for its ability to enhance aqueous solubility, metabolic stability, and target engagement.[1] This technical guide delves into a specific, stereochemically defined morpholine derivative that has garnered significant attention in recent drug discovery programs: the methylmorpholin-3-yl methanol scaffold. Through a detailed exploration of its historical context, synthetic evolution, and prominent applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this privileged core.

Unveiling the Core: Discovery and Historical Perspective

The journey of the methylmorpholin-3-yl methanol scaffold is intrinsically linked to the broader exploration of chiral morpholine derivatives in medicinal chemistry.[2] While the precise moment of its first synthesis is not prominently documented in seminal literature, its emergence as a key pharmacophoric element can be traced through the development of highly selective kinase inhibitors.

A pivotal moment in the history of this scaffold arrived with the discovery of AZ20, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[3] The disclosure of AZ20 highlighted the crucial role of the (3R)-3-methylmorpholin-4-yl moiety in achieving high affinity and selectivity for the ATR kinase. This discovery served as a significant validation of the scaffold's potential and spurred further interest in its application.

Prior to its celebrated role in ATR inhibitors, the fundamental components of the scaffold, namely chiral 3-hydroxymethylmorpholine and its N-alkylated derivatives, were accessible through various synthetic strategies, often originating from the chiral pool of amino acids.[4][5][6] These early synthetic efforts, while not necessarily targeting the specific (3R)-4-methylmorpholin-3-yl methanol, laid the essential groundwork for its eventual utilization in sophisticated drug design programs. The ability to control the stereochemistry at the C3 position of the morpholine ring was a critical enabling factor in unlocking the full potential of this scaffold.[7]

Constructing the Core: Synthetic Methodologies

The synthesis of the methylmorpholin-3-yl methanol scaffold, particularly in its enantiomerically pure form, requires a strategic approach to control stereochemistry. The primary methods can be broadly categorized into chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis

A common and efficient strategy for obtaining the chiral core of the scaffold is to utilize readily available, enantiomerically pure starting materials from the chiral pool. Amino acids, with their inherent chirality, serve as excellent precursors.[4][5][6] For instance, the synthesis of the (R)-enantiomer can be envisioned starting from a D-amino acid.

Conceptual Synthetic Workflow from Chiral Pool:

Caption: Chiral pool synthesis of (R)-(4-methylmorpholin-3-yl)methanol.

Asymmetric Synthesis

Asymmetric synthesis offers a powerful alternative for constructing the chiral morpholine ring system from achiral starting materials. This approach often involves the use of chiral catalysts or auxiliaries to induce stereoselectivity.[2]

Key Synthetic Step: N-Methylation

A crucial step in the synthesis of the final scaffold is the N-methylation of the morpholin-3-yl methanol intermediate. Various methods can be employed for this transformation, including reductive amination with formaldehyde or the use of methylating agents like methyl iodide or dimethyl sulfate.[8][9] The choice of method often depends on the scale of the synthesis and the presence of other functional groups in the molecule.

Detailed Experimental Protocol: N-Methylation of (R)-morpholin-3-yl)methanol (Illustrative)

Disclaimer: This is a representative protocol and may require optimization.

-

Reaction Setup: To a solution of (R)-morpholin-3-yl)methanol (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add formaldehyde (1.1 eq, as a 37% aqueous solution).

-

Reductive Amination: The reaction mixture is stirred at room temperature for 1-2 hours. Subsequently, a reducing agent such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (R)-(4-methylmorpholin-3-yl)methanol.

The Scaffold in Action: A Case Study of the ATR Inhibitor AZ20

The significance of the (3R)-3-methylmorpholin-4-yl methanol scaffold is powerfully illustrated by its incorporation into the potent and selective ATR kinase inhibitor, AZ20.[3] ATR is a key regulator of the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy.[1][2][3][10][11][12]

The ATR-Chk1 Signaling Pathway

The ATR-Chk1 pathway is a critical signaling cascade that is activated in response to DNA single-strand breaks and replication stress.[1][3] Upon activation, ATR phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1), leading to cell cycle arrest and allowing time for DNA repair.[1][3][13][14]

Caption: Simplified ATR-Chk1 signaling pathway and the inhibitory action of AZ20.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies on AZ20 and its analogs have provided valuable insights into the role of the methylmorpholin-3-yl methanol scaffold.[3] These studies have demonstrated that the (3R)-stereochemistry is crucial for potent ATR inhibition. The methyl group at the 3-position and the N-methyl group are thought to optimize the conformation of the morpholine ring, allowing for favorable interactions within the ATP-binding pocket of the ATR kinase.

| Compound/Analog | Modification | ATR IC50 (nM)[3] |

| AZ20 | (3R)-3-methylmorpholin-4-yl | 5 |

| Analog 1 | (3S)-3-methylmorpholin-4-yl | >1000 |

| Analog 2 | Unsubstituted morpholin-4-yl | 50 |

| Analog 3 | N-ethylmorpholin-3-yl | 25 |

Table 1: Illustrative SAR data for AZ20 analogs highlighting the importance of the (3R)-3-methylmorpholin-4-yl scaffold.

Physicochemical Properties and Drug-like Attributes

The methylmorpholin-3-yl methanol scaffold imparts several desirable physicochemical properties that contribute to its "privileged" status in drug discovery. The morpholine ring, with its ether oxygen and tertiary amine, enhances aqueous solubility and can act as a hydrogen bond acceptor. The N-methyl group can influence the pKa of the nitrogen, affecting its charge state at physiological pH.

| Property | Value |

| Molecular Weight | 131.17 g/mol [15] |

| logP (predicted) | -0.7 to -1.0 |

| pKa (predicted) | ~7.5 - 8.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Table 2: Calculated physicochemical properties of (4-methylmorpholin-3-yl)methanol.

Future Directions and Conclusion

The methylmorpholin-3-yl methanol scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its successful application in the development of the potent ATR inhibitor AZ20 has showcased its potential to deliver highly selective and efficacious drug candidates.[3] Future research will likely focus on several key areas:

-

Exploration in New Target Classes: The favorable properties of this scaffold make it an attractive candidate for incorporation into inhibitors of other kinase targets and beyond.

-

Development of Novel Synthetic Routes: The development of more efficient and scalable stereoselective syntheses will be crucial for the widespread adoption of this scaffold.

-

Further SAR Elucidation: Deeper exploration of the structure-activity relationships around the morpholine core will undoubtedly lead to the discovery of even more potent and selective compounds.

References

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138. [Link]

-

Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

-

PubChem. (n.d.). (3-Methylmorpholin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and biological activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

-

PubChem. (n.d.). [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Le, Z. G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids in the presence of potassium hydroxide as a base. Synthesis, 2004(02), 208-212. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a scaffold in medicinal chemistry: an update on synthetic strategies. ChemMedChem, 15(5), 392-403. [Link]

-

AACR Journals. (2012). Abstract 1823: AZ20, a novel potent and selective inhibitor of ATR kinase with in vivo antitumour activity. Cancer Research, 72(8_Supplement), 1823. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

-

Park, J., & Lee, K. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules (Basel, Switzerland), 21(7), 951. [Link]

-

An, G., et al. (2012). An (R)-specific N-methyltransferase involved in human morphine biosynthesis. PLoS One, 7(12), e52264. [Link]

-

Li, Y., et al. (2015). Synthesis, Biological Activities, and Quantitative Structure–Activity Relationship (QSAR) Study of Novel Camptothecin Analogues. Molecules, 20(5), 8868-8888. [Link]

-

Park, J., & Lee, K. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]

-

Reitti, M., & Somfai, P. (2016). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Beilstein journal of organic chemistry, 12, 1238–1243. [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

-

PubChem. (n.d.). (3-Methylmorpholin-3-yl)methanol. Retrieved from [Link]

-

Patrone, J. D., et al. (2023). Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. Chemical research in toxicology, 36(2), 235–247. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

- Google Patents. (n.d.). A method for the n-demethylation of n-methyl heterocycles.

-

Coppola, G. M., & Schuster, H. F. (1994). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. In Asymmetric Synthesis (pp. 405-450). John Wiley & Sons, Inc. [Link]

-

Saldivar, J. C., et al. (2019). An ATR and CHK1 kinase signaling mechanism that limits origin firing during unperturbed DNA replication. Proceedings of the National Academy of Sciences, 116(27), 13429-13438. [Link]

-

ResearchGate. (n.d.). Discovery of potent and selective ATR inhibitor (AZ20). Retrieved from [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

-

Organic Syntheses. (n.d.). DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Retrieved from [Link]

-

Al-Saffar, Z. Y., et al. (2013). Stability of 3,4-Methylenedioxymethampetamine (MDMA), 4-Methylmethcathinone (Mephedrone) and 3-Trifluromethylphenylpiperazine (3-TFMPP) in Formalin Solution. Journal of analytical toxicology, 37(8), 539–545. [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. [Link]

-

He, W., et al. (2021). N-tosyl-1,2,3-triazoles as scaffolds for morpholines: the total synthesis of (–)-chelonin A. Organic & Biomolecular Chemistry, 19(48), 10584-10588. [Link]

-

Bidal, Y. D., et al. (2017). Effective N-methylation of nitroarenes with methanol catalyzed by a functionalized NHC-based iridium catalyst: a green approach to N-methyl amines. Catalysis Science & Technology, 7(22), 5313-5321. [Link]

-

Yu, L., et al. (2015). Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine. Oncotarget, 6(32), 33755–33767. [Link]

-

Legnani, L., et al. (2023). Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. European Journal of Organic Chemistry, 26(48), e202301106. [Link]

-

Roy, K., & De, P. (2025). Analytical Perspectives on structure: Activity Related (SAR): Quantitative tools for Drugs Design and optimization”. Journal of Advance and Future Research, 3(11). [Link]

-

Szałek, E., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 3893. [Link]

-

Weber, S., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(17), 5770. [Link]

-

Hustedt, N., & Durocher, D. (2015). ATR and a Chk1-Aurora B pathway coordinate postmitotic genome surveillance with cytokinetic abscission. Molecular biology of the cell, 26(11), 2046–2056. [Link]

-

Gosh, A. K., & Fidanze, S. (2004). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. Organic & Biomolecular Chemistry, 2(17), 2429-2432. [Link]

-

Wu, W., et al. (2024). RPA-independent activation of the ATR/CHK1 pathway. Proceedings of the National Academy of Sciences, 121(11), e2318041121. [Link]

-

Lito, P., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(10), 5099-5112. [Link]

-

Takahata, H., & Momose, T. (1993). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 51(6), 492-503. [Link]

-

Bouachrine, M., & et al. (2023). Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in. Chemical Methodologies, 7(9), 719-735. [Link]

-

OhioLINK. (n.d.). Solid State Characterization of 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) and its solvates. Retrieved from [Link]

-

Chemsrc. (n.d.). (R)-3-methylmorpholine. Retrieved from [Link]

Sources

- 1. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effective N-methylation of nitroarenes with methanol catalyzed by a functionalized NHC-based iridium catalyst: a green approach to N-methyl amines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pnas.org [pnas.org]

- 14. molbiolcell.org [molbiolcell.org]

- 15. [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | C6H14ClNO2 | CID 129319578 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Toxicity, and Handling Protocols for (S)-(4-Methylmorpholin-3-yl)methanol

Executive Summary

(S)-(4-Methylmorpholin-3-yl)methanol is a highly valued chiral building block frequently utilized in asymmetric synthesis and pharmaceutical drug development. Due to the presence of a tertiary amine within a morpholine ring, this compound presents specific physicochemical and toxicological challenges. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, elucidates the mechanistic causality behind its toxicity, and provides field-proven, self-validating laboratory workflows to ensure maximum safety and experimental integrity.

Chemical Identity & Structural Significance

This compound features a saturated heterocyclic morpholine ring with an N-methyl substitution and a hydroxymethyl group at the chiral C3 position. The stereochemistry is critical for target binding in drug discovery, but the core morpholine scaffold dictates its handling requirements. The specific CAS number for the (S)-enantiomer is 1620510-50-0[1], while the unspecified or racemic form is often cataloged under 1159598-86-3[2].

Table 1: Physicochemical & Identification Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1620510-50-0 (S-isomer) / 1159598-86-3 (Unspecified) |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| Purity | ≥ 95-97% (Typical commercial grade) |

| Physical State | Colorless to yellow liquid/oil |

| Storage Temperature | 2-8°C, Inert atmosphere |

Toxicological Profile & Mechanistic Causality

Understanding the why behind a chemical's toxicity is paramount for effective risk mitigation. Based on global harmonized system (GHS) data for this compound and its stereoisomers[3][4], the primary hazards are driven by the molecule's basicity and metabolic fate.

-

Corrosivity and Irritation (H314, H315, H319): The compound is classified as causing severe skin burns and eye damage[5], alongside general skin/eye irritation[3]. Causality: The tertiary amine in the morpholine ring acts as a moderate base (pKa ~7.5–8.5). Upon contact with physiological moisture (e.g., ocular fluid, sweat), it induces localized alkaline hydrolysis. This disrupts lipid bilayers via the saponification of fatty acids, leading to rapid cellular lysis and deep tissue damage.

-

Respiratory Toxicity (H335): May cause respiratory irritation[3]. Causality: The compound's vapor pressure allows for aerosolization. Inhalation of these basic aerosols directly irritates the mucosal linings of the respiratory tract.

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects[4]. Causality: Morpholine rings are notoriously resistant to rapid biodegradation in aquatic environments, leading to prolonged ecological exposure.

Metabolic Toxicity Pathway

In in vitro or in vivo models, N-methyl morpholines undergo specific hepatic metabolism. CYP450-mediated N-demethylation can release trace amounts of formaldehyde—a highly reactive electrophile that cross-links proteins and DNA, inducing severe oxidative stress.

Metabolic pathways and potential toxicity mechanisms of this compound.

Comprehensive Safety Data Sheet (SDS) Guidelines

To counteract the hazards identified above, the following PPE and handling protocols are strictly required:

-

Engineering Controls: All manipulations must be performed in a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of basic aerosols (H335).

-

Eye Protection: Tightly fitting safety goggles or a full-face shield. Standard safety glasses are insufficient due to the risk of permanent corneal damage (H314).

-

Skin Protection: Nitrile gloves (minimum thickness 0.11 mm, breakthrough time >480 minutes). Double-gloving is recommended during stock solution preparation.

-

Storage: Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[6]. Oxygen exposure can lead to the slow formation of N-oxide impurities, which alters the compound's reactivity and toxicity profile.

Validated Experimental Workflows

The following protocols are designed as self-validating systems , ensuring that experimental integrity is maintained through built-in quality control checks.

Protocol A: Safe Preparation of Standardized Stock Solutions

Objective: To prepare a stable 100 mM master stock while preventing moisture degradation and N-oxide formation.

-

Step 1: Transfer the sealed reagent vial from 4°C storage to a desiccator. Allow it to equilibrate to room temperature for 30 minutes to prevent hygroscopic moisture condensation upon opening.

-

Step 2: Inside a certified fume hood, place an anti-static weigh boat on an analytical balance. Carefully weigh exactly 13.12 mg of this compound.

-

Step 3: Transfer the compound to a sterile 2.0 mL amber glass vial. Add 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).

-

Step 4: Vortex the solution for 30 seconds, followed by water-bath sonication for 2 minutes to ensure complete dissolution.

-

Step 5: Aliquot the master stock into 50 µL single-use amber vials. Purge the headspace of each vial with Argon gas before sealing to prevent oxidative degradation. Store at -20°C.

-

Step 6 (Validation Check): Dilute a 1 µL aliquot to 1 µM in Acetonitrile/Water (50:50). Inject into an LC-MS system to confirm a single peak corresponding to the[M+H]+ ion (m/z 132.1), verifying purity and ruling out degradation prior to downstream use.

Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: To assess the cellular toxicity of the compound, specifically monitoring for oxidative stress induced by morpholine metabolism.

-

Step 1: Seed HepG2 cells (chosen for their basal CYP450 metabolic activity) in a 96-well tissue culture plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Step 2: Prepare working concentrations (0.1, 1, 10, 50, 100 µM) by serially diluting the DMSO master stock into complete DMEM media. Ensure the final DMSO concentration in all wells is ≤0.1% to eliminate solvent-induced toxicity.

-

Step 3: Aspirate the old media. Add 100 µL of the compound dilutions to the respective wells (n=6 replicates per concentration). Include a vehicle control (0.1% DMSO) and a positive control (100 µM Doxorubicin).

-

Step 4: Incubate the treated cells for 48 hours.

-

Step 5: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours to allow viable cells to reduce the tetrazolium dye to formazan.

-

Step 6: Carefully aspirate the media. Dissolve the intracellular formazan crystals by adding 150 µL of acidified isopropanol (0.1 N HCl in isopropanol) to each well.

-

Step 7: Measure the absorbance at 570 nm using a microplate reader, with background subtraction at 650 nm.

-

Step 8 (Validation Check): Calculate cell viability relative to the vehicle control. The assay is only deemed valid if the vehicle control exhibits >95% viability compared to untreated cells, and the positive control shows >80% cell death.

References

1.[2] Title: 1159598-86-3 | (4-Methylmorpholin-3-yl)methanol Source: Synthonix URL: 2.[3] Title: [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | C6H14ClNO2 | CID 129319578 Source: National Institutes of Health (PubChem) URL: 3.[4] Title: Substance Information - (4-Methylmorpholin-3-yl)methanol Source: ECHA - European Union URL: 4.[1] Title: (S)-4-METHYL-3-(HYDROXYMETHYL)MORPHOLINE (CAS 1620510-50-0) Source: Fluorochem URL: 5.[6] Title: (R)-(4-Methylmorpholin-3-yl)methanol | 1620510-51-1 Source: Sigma-Aldrich URL: 6. Title: (R)-(4-Methylmorpholin-3-yl)methanol | 1620510-51-1 Safety Information Source: Sigma-Aldrich URL: 7.[5] Title: 1620510-51-1 | (R)-(4-Methylmorpholin-3-yl)methanol | Chiral Building Blocks Source: Ambeed URL:

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthonix, Inc > 1159598-86-3 | (4-Methylmorpholin-3-yl)methanol [synthonix.com]

- 3. [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | C6H14ClNO2 | CID 129319578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. 1620510-51-1 | (R)-(4-Methylmorpholin-3-yl)methanol | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 6. (R)-(4-Methylmorpholin-3-yl)methanol | 1620510-51-1 [sigmaaldrich.com]

Methodological & Application

Application Note: Functionalization of the Hydroxyl Group in (S)-(4-Methylmorpholin-3-yl)methanol

Introduction & Structural Context

Chiral morpholine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target affinity (e.g., in kinase and GPCR inhibitors). Specifically, (S)-(4-Methylmorpholin-3-yl)methanol (CAS: 1620510-50-0)[1] presents a uniquely versatile building block. It features a basic tertiary amine (N-methyl) and a primary hydroxyl group (–CH₂OH) attached to a stereodefined C3 center.

The racemic precursor is typically synthesized via the reductive amination of morpholin-3-ylmethanol with formaldehyde and a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere[2]. Functionalizing the primary hydroxyl group of the enantiopure (S)-isomer allows medicinal chemists to append diverse pharmacophores. However, the presence of the basic tertiary amine dictates careful selection of reaction conditions to avoid unwanted quaternization, salt formation, or epimerization of the C3 chiral center.

Mechanistic Grounding & Causality

The functionalization of the primary alcohol in this compound typically proceeds via three distinct mechanistic pathways. Because the primary alcohol is adjacent to a basic tertiary amine, pH management and reagent selection are critical to ensure a self-validating and high-yielding reaction system.

-

Alkoxide-Mediated Etherification (SNAr): The primary alcohol can be deprotonated using a strong, non-nucleophilic base like Sodium Hydride (NaH). The resulting alkoxide is a potent nucleophile capable of displacing halides on electron-deficient aromatic rings (e.g., chloropyridines)[3]. NaH is preferred over weaker bases (like K₂CO₃) because quantitative deprotonation prevents the tertiary amine from competing as a nucleophile.

-

Electrophilic Activation (Mesylation/Tosylation): Converting the hydroxyl group into a good leaving group (mesylate or tosylate) enables subsequent aliphatic nucleophilic substitution (SN2). Milder reagents like Methanesulfonyl chloride (MsCl) with Triethylamine (Et₃N) are chosen over harsh halogenating agents (like SOCl₂) to prevent the basic morpholine nitrogen from forming insoluble hydrochloride salts that crash out of solution.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid. Mild oxidants like Dess-Martin Periodinane (DMP) or Swern conditions are necessary to avoid N-oxidation of the tertiary amine, which readily occurs with stronger oxidants (e.g., mCPBA or KMnO₄).

Fig 1: Primary functionalization pathways for this compound.

Experimental Protocols

Protocol A: Synthesis of Aryl Ethers via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the coupling of this compound with an electron-deficient aryl halide, adapted from validated patent literature[3].

Materials:

-

This compound (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Aryl Halide (e.g., 3-chloropyridine-4-carbonitrile) (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Add this compound (1.00 g, 7.62 mmol) and anhydrous THF (20 mL).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (366 mg, 9.15 mmol, 60% purity) in portions[3]. Causality: Portion-wise addition at 0 °C safely controls the exothermic evolution of hydrogen gas.

-

Alkoxide Maturation: Remove the ice bath and stir the reaction mixture at room temperature (RT) for 3 hours[3]. Causality: This extended stirring ensures complete conversion to the alkoxide. Incomplete deprotonation leads to unreacted starting material, which severely complicates downstream chromatographic purification due to similar polarity profiles.

-

Electrophile Addition: Re-cool the mixture to 0 °C. Dissolve the aryl halide (e.g., 3-chloropyridine-4-carbonitrile, 1.06 g, 7.62 mmol) in anhydrous THF (10 mL) and add it dropwise to the alkoxide solution[3].

-

Reaction Monitoring: Allow the mixture to warm to RT and stir. Validate the reaction progress via LC-MS or TLC (Ninhydrin stain for the morpholine amine) until complete consumption of the starting material is observed (typically 4–12 hours).

-

Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Causality: NH₄Cl provides a mild proton source to safely neutralize unreacted NaH without over-protonating the morpholine nitrogen. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography (eluent: gradient of Dichloromethane/Methanol) to afford the pure aryl ether.

Fig 2: Step-by-step experimental workflow for the SNAr etherification process.

Protocol B: Activation via Mesylation (Preparation for SN2)

This protocol converts the hydroxyl group into a mesylate leaving group for subsequent displacement.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under N₂.

-

Add Triethylamine (Et₃N, 2.0 eq) and cool the mixture to 0 °C. Causality: Excess Et₃N acts as an acid scavenger, neutralizing the HCl byproduct and preventing the morpholine nitrogen from protonating and crashing out of the organic phase.

-

Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to maintain the internal temperature below 5 °C.

-

Stir at 0 °C for 1–2 hours. Monitor via TLC.

-

Quench with ice water, extract with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Critical Self-Validation Note: The resulting mesylate is highly prone to intramolecular cyclization (forming a reactive aziridinium intermediate) if left neat at room temperature. It must be validated rapidly via ¹H NMR and used immediately in the next synthetic step.

Quantitative Data Summary

| Transformation Type | Reagents / Conditions | Typical Yield Range | Key Analytical Marker (¹H NMR) | Common Side Reactions |

| SNAr Etherification | NaH, THF, Ar-X, 0 °C to RT | 65% – 85% | Disappearance of –OH broad singlet (~4.5 ppm); Downfield shift of –CH₂O– protons. | Unreacted starting material if deprotonation is incomplete. |

| Mesylation | MsCl, Et₃N, DCM, 0 °C | 80% – 95% | Appearance of sharp singlet (~3.0 ppm) for –OSO₂CH₃. | Intramolecular cyclization (aziridinium formation) if warmed. |

| Oxidation (Aldehyde) | Dess-Martin Periodinane, DCM | 50% – 70% | Appearance of aldehyde proton (~9.5 – 10.0 ppm). | N-oxidation if stronger oxidants (e.g., peroxides) are used. |

References

1.[2] "4-Methyl-3-(hydroxyMethyl)Morpholine | 1159598-86-3" - ChemicalBook. Available at: 2.[1] "(S)-4-METHYL-3-(HYDROXYMETHYL)MORPHOLINE (CAS 1620510-50-0)" - Fluorochem. Available at: 3.[3] "WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds" - Google Patents. Available at:

Sources

Application Note: Scalable Preparation and Process Optimization of (S)-(4-Methylmorpholin-3-yl)methanol

Executive Summary & Pharmacological Context

(S)-(4-Methylmorpholin-3-yl)methanol (CAS: 1620510-50-0) has emerged as a privileged chiral building block in modern drug discovery. Its rigid morpholine scaffold, combined with a precisely oriented hydroxymethyl group, makes it an ideal hydrogen-bond donor/acceptor module for kinase inhibitors and receptor antagonists.

Recent high-profile applications include its integration into Wee1 kinase inhibitors for oncology (inducing mitotic catastrophe in DNA-damaged cancer cells)[1] and P2X7 receptor antagonists for neurodegenerative diseases [2]. As clinical demand for these pharmacophores increases, transitioning the synthesis of this compound from milligram-scale medicinal chemistry routes to kilogram-scale process chemistry is critical.

This application note details a highly scalable, atom-economical, and stereoretentive two-step synthesis starting from (S)-morpholine-3-carboxylic acid.

Strategic Retrosynthesis & Mechanistic Causality

The traditional medicinal chemistry route to this compound often relies on lithium aluminum hydride (LAH) reductions and sodium cyanoborohydride (

To engineer a scalable and self-validating process, we implemented the following strategic replacements:

-

In Situ Borane Reduction: Replacing LAH with a

system. Iodine oxidizes sodium borohydride to generate diborane ( -

Catalytic Reductive Amination: Replacing hydride reagents with aqueous formaldehyde, 10% Pd/C, and

gas. This pathway is perfectly atom-economical—yielding only water as a byproduct—and simplifies isolation to a mere filtration step[4].

Synthetic Workflow Diagram

Fig 1: Two-step scalable synthesis of this compound.

Quantitative Process Optimization

Before detailing the protocols, it is crucial to understand the data driving these methodological choices. Table 1 summarizes the optimization of the N-methylation step, demonstrating why catalytic hydrogenation is the superior choice for process scale-up.

Table 1: Optimization of N-Methylation Conditions (50 g scale)

| Reagent System | Equivalents (CH₂O) | Temp / Time | Yield (%) | Chiral Purity (ee %) | E-Factor (kg waste / kg API) |

| 1.5 eq | 25°C / 12h | 68% | >99% | 45.2 (High organic/boron waste) | |

| 2.0 eq | 25°C / 16h | 74% | >99% | 38.5 (Toxic cyanide waste) | |

| Pd/C + | 5.0 eq (aq) | 25°C / 12h | 92% | >99% | 5.1 (Green process, |

| Pd/C + | 5.0 eq (aq) | 25°C / 4h | 91% | 98.5% | 5.2 (Slight racemization observed) |

Data Interpretation: The Pd/C +

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (S)-Morpholin-3-ylmethanol via In Situ Borane

This protocol utilizes a self-validating gas evolution mechanism. The rate of

Materials:

-

(S)-Morpholine-3-carboxylic acid: 100 g (0.76 mol)

-

Sodium borohydride (

): 70 g (1.85 mol, 2.4 eq) -

Iodine (

): 96 g (0.38 mol, 0.5 eq) -

Anhydrous Tetrahydrofuran (THF): 1.5 L

Procedure:

-

Preparation: In a 3 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, suspend (S)-morpholine-3-carboxylic acid and

in 1 L of anhydrous THF. Chill the suspension to 0°C under a continuous -

Borane Generation: Dissolve

in 500 mL of anhydrous THF. Add this solution dropwise over 2 hours.-

Causality Check: The reaction will evolve

gas. The brown color of iodine will rapidly dissipate as it reacts with

-

-

Reduction: Once addition is complete, heat the reaction to reflux (65°C) for 12 hours.

-

Quenching (Self-Validating Step): Cool to 0°C. Carefully add methanol (200 mL) dropwise until effervescence completely ceases. If no gas evolves, the borohydride was prematurely consumed or deactivated.

-

Workup: Concentrate the mixture under vacuum. Add 20% aqueous KOH (500 mL) and stir at 60°C for 4 hours to break the stable boron-nitrogen complexes. Extract the aqueous layer with a 4:1 mixture of Dichloromethane/Isopropanol (4 x 400 mL).

-

Isolation: Dry the combined organics over

, filter, and concentrate to yield (S)-morpholin-3-ylmethanol as a viscous pale-yellow oil (78 g, 88% yield).

Protocol B: Scalable Reductive N-Methylation

This protocol relies on the transient formation of an iminium ion, which is subsequently trapped by palladium-catalyzed hydrogenation.

Materials:

-

(S)-Morpholin-3-ylmethanol: 50 g (0.42 mol)

-

Formaldehyde (37% aqueous solution, formalin): 170 mL (~2.1 mol, 5 eq)

-

10% Palladium on Carbon (Pd/C, 50% wet): 5.0 g (10 wt%)

-

Methanol: 500 mL

Procedure:

-

Iminium Formation: Dissolve (S)-morpholin-3-ylmethanol in methanol. Add the 37% aqueous formaldehyde solution. Stir at 25°C for 30 minutes.

-

Causality Check: Pre-stirring allows complete conversion to the iminium/aminal intermediate before the introduction of the reducing agent, preventing competitive reduction of formaldehyde to methanol.

-

-

Hydrogenation: Add the Pd/C catalyst. Evacuate the flask and backfill with

three times. Evacuate and backfill with -

Reaction: Stir vigorously at 25°C for 12 hours.

-

Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when the system ceases to consume

gas. Confirm via TLC (Ninhydrin stain; secondary amine starting material stains red/purple, tertiary amine product does not stain).

-

-

Filtration & Isolation: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with hot methanol (200 mL).

-

Purification: Concentrate the filtrate under reduced pressure to remove methanol and excess formaldehyde. To achieve API-grade purity, dissolve the crude oil in ethyl acetate and bubble anhydrous HCl gas to precipitate this compound hydrochloride as a white crystalline solid. Filter and dry under vacuum (51 g, 92% yield).

Application Context: Target Pathway Visualization

To understand the stringent chiral purity requirements (>99% ee) of this building block, we must look at its biological application. When integrated into Wee1 inhibitors, the (S)-stereocenter precisely dictates the binding affinity within the kinase ATP-binding pocket. The diagram below illustrates the mechanism of action for these pipeline drugs.

Fig 2: Wee1 Kinase inhibition pathway utilizing this compound derivatives.

Process Analytical Technology (PAT) & Quality Control

For batch release into pharmaceutical manufacturing, the intermediate must meet strict specifications.

-

Chiral GC: Column: CP-Chirasil-Dex CB. The (R)-enantiomer must be < 0.5%.

-

¹H NMR (400 MHz, CDCl₃):

3.85-3.70 (m, 2H), 3.65-3.50 (m, 2H), 3.40 (dd, 1H), 2.85 (m, 1H), 2.65 (m, 1H), 2.45 (m, 1H), 2.30 (s, 3H, N- -

Residual Palladium: ICP-MS analysis must confirm Pd levels < 10 ppm before downstream API coupling.

References

- Google Patents (WO2025017116A1)

- Indole and azaindoles derivatives and their use in neurodegenerative diseases (P2X7 Antagonists)

Precision Coupling Protocols for (S)-(4-Methylmorpholin-3-yl)methanol: A Strategic Guide

Executive Summary & Molecule Profile

(S)-(4-Methylmorpholin-3-yl)methanol (CAS: 218594-79-7, HCl salt) is a high-value chiral building block used to introduce the morpholine motif into drug candidates.[1] Unlike the achiral morpholine, this scaffold offers a vector for extending into a specific region of a protein binding pocket via the C3-hydroxymethyl group while maintaining the solubility and metabolic stability benefits of the morpholine ring.

This Application Note provides rigorous protocols for coupling this alcohol to diverse scaffolds. We focus on three primary methodologies: Nucleophilic Aromatic Substitution (SNAr) , Mitsunobu Coupling , and Activation/Displacement strategies .[2][1]

Chemical Profile & Reactivity[1][2][3][4]

-

Nucleophile: Primary Alcohol (Sterically unencumbered, high reactivity).[2][1]

-

Base Sensitivity: The N4-methyl group renders the morpholine ring a tertiary amine (pKa ~7.4).[1] This basicity can interfere with acid-sensitive coupling partners or act as an internal base.[2][1]

-

Chirality: The stereocenter is at C3.[2] The primary alcohol (-CH2OH) is attached to C3.[1] Crucial Distinction: Coupling reactions at the primary alcohol carbon (C-O bond formation) retain the (S)-configuration of the morpholine ring, unlike the inversion seen in secondary alcohol substitutions.

Core Protocol A: Nucleophilic Aromatic Substitution (SNAr)[2][5]

Primary Application: Attaching the morpholine scaffold to electron-deficient heteroaromatic cores (e.g., chloropyrimidines, fluoronitrobenzenes).[2] This is the "workhorse" reaction for medicinal chemistry.[2]

Strategic Rationale

The primary alcohol acts as an alkoxide nucleophile.[2] Since the morpholine nitrogen is tertiary, it cannot compete as a nucleophile (unlike secondary amines), making O-alkylation highly selective.[2] However, the basicity of the morpholine nitrogen can sequester protons, potentially requiring excess base if not accounted for.[2]

Reagents & Conditions Table

| Component | Standard Reagent | Alternative (Sensitive Substrates) | Notes |

| Base | NaH (60% dispersion) | Cs₂CO₃ or KHMDS | NaH is faster; Cs₂CO₃ is milder but slower.[1] |

| Solvent | THF (Anhydrous) | DMF or DMSO | THF for NaH; DMF for Cs₂CO₃.[2][1] |

| Temperature | 0°C to RT | 60°C - 100°C | Heat required for less activated aryl halides.[2][1] |

| Stoichiometry | 1.1 - 1.2 equiv. Alcohol | 1.0 equiv.[2][3] Alcohol | Excess alcohol ensures complete conversion of expensive aryl halide.[2] |

Step-by-Step Protocol (NaH Method)[2]

-

Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and cool under N₂.

-

Dissolution: Add this compound (1.0 mmol, 131 mg) to the flask. Dissolve in anhydrous THF (5 mL).

-

Deprotonation: Cool to 0°C. Add NaH (60% in oil, 1.2 mmol, 48 mg) portion-wise.

-

Observation: Evolution of H₂ gas.[2] The solution may become cloudy.

-

Critical Step: Stir at 0°C for 15-30 minutes to ensure complete formation of the sodium alkoxide.

-

-